5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
The compound “5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine” seems to be a complex organic molecule. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole compounds can be synthesized through various methods, including intermediate derivatization methods (IDMs) .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of pyrazole heterocyclics, including structures related to "5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine," exploring their insecticidal and antibacterial potential. These compounds have shown efficacy against certain insects and microorganisms, highlighting their potential in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer and Antimicrobial Properties : Synthesis and characterization of 1,3,4-oxadiazole derivatives have revealed their potential in antimicrobial and antitubercular activities. These compounds adhere to Lipinski's Rule of Five, indicating their potential as orally bioavailable drugs or leads for further development in treating infectious diseases and cancer (Ahsan et al., 2011).
Materials Science and Corrosion Inhibition
Corrosion Inhibition : Studies have also explored the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. These research findings suggest that such derivatives can serve as efficient corrosion inhibitors, potentially useful in industrial applications to extend the life and maintain the integrity of metal structures (Chetouani et al., 2005).
Mechanism of Action
Target of Action
Similar compounds containing the 1,3-dimethyl-1h-pyrazol-5-yl moiety have been reported to exhibit herbicidal activity . Therefore, it is plausible that this compound may also target enzymes or proteins involved in plant growth and development.
Mode of Action
Based on the structural similarity to other pyrazole-containing compounds, it might interact with its targets by forming hydrogen bonds or hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Pyrazole-containing compounds are known to affect various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Similar pyrazole-containing compounds have shown various biological activities, including antileishmanial and antimalarial activities , suggesting that this compound may also have potential therapeutic applications.
Properties
IUPAC Name |
5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-4-3-5(12(2)11-4)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTNDUHRCWOGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652809 | |
Record name | 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170966-72-9 | |
Record name | 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.